molecular formula C21H21F3N4O B12413162 Sos1-IN-3

Sos1-IN-3

Cat. No.: B12413162
M. Wt: 402.4 g/mol
InChI Key: LJTJIUYTAZPUMG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sos1-IN-3 is a small-molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sos1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput synthesis techniques, and employing purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Sos1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Sos1-IN-3 has several scientific research applications, including:

Mechanism of Action

Sos1-IN-3 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with RAS. This inhibition reduces the formation of GTP-loaded RAS, limiting cellular proliferation in RAS-driven cancers. The molecular targets and pathways involved include the RAS-MAPK signaling pathway, which is critical for cell survival, growth, and proliferation .

Properties

Molecular Formula

C21H21F3N4O

Molecular Weight

402.4 g/mol

IUPAC Name

4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H21F3N4O/c1-11(13-5-4-6-14(18(13)22)19(23)24)25-20-15-10-28(21(3)7-8-21)17(29)9-16(15)26-12(2)27-20/h4-6,9-11,19H,7-8H2,1-3H3,(H,25,26,27)/t11-/m1/s1

InChI Key

LJTJIUYTAZPUMG-LLVKDONJSA-N

Isomeric SMILES

CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C

Canonical SMILES

CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C

Origin of Product

United States

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